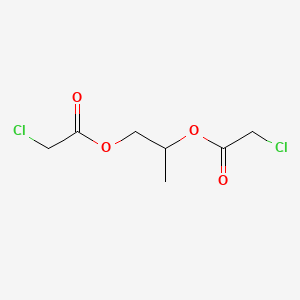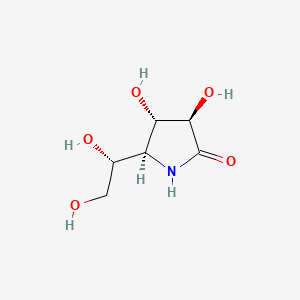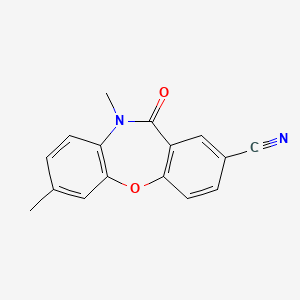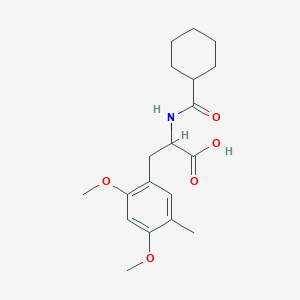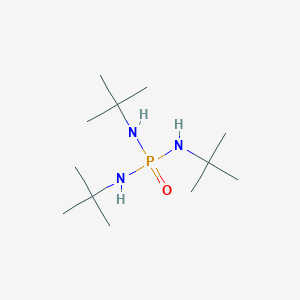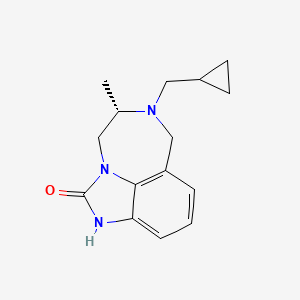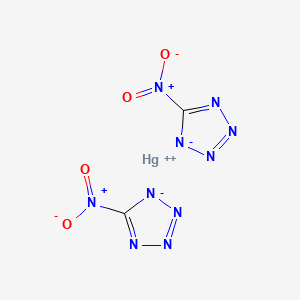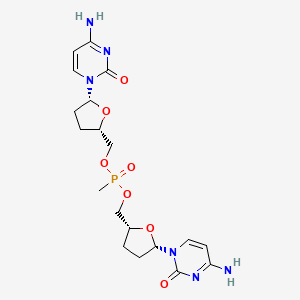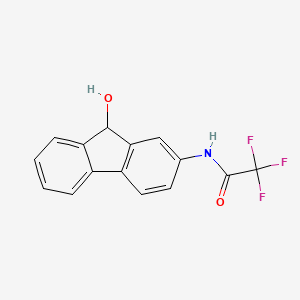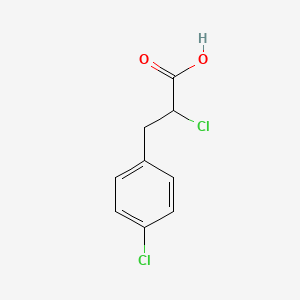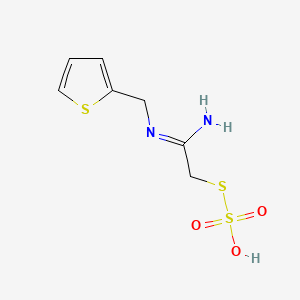
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C8H12N2O3S3 It is known for its unique structure, which includes a thiosulfate group attached to an imino-thienylmethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of 2-thienylmethylamine with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Thienylmethylamine is reacted with thiosulfuric acid in the presence of a suitable solvent, such as water or ethanol.
Step 2: The reaction mixture is stirred at a specific temperature (usually around 25-30°C) for a certain period (typically 2-4 hours).
Step 3: The product is then isolated by filtration or extraction and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol groups.
Substitution: The thiosulfate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate cellular processes. The imino-thienylmethylamine moiety may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- S-(2-Imino-2-((2-furylmethyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-pyridylmethyl)amino)ethyl) hydrogen thiosulfate
- S-(2-Imino-2-((2-benzylmethyl)amino)ethyl) hydrogen thiosulfate
Comparison: S-(2-Imino-2-((2-thienylmethyl)amino)ethyl) hydrogen thiosulfate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications compared to its analogs.
Propiedades
Número CAS |
13338-52-8 |
|---|---|
Fórmula molecular |
C7H10N2O3S3 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]thiophene |
InChI |
InChI=1S/C7H10N2O3S3/c8-7(5-14-15(10,11)12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H2,8,9)(H,10,11,12) |
Clave InChI |
YAYHLUGBOYJMDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



